4(5)-O-Galactosylmaltopentaose chemical structure and properties
4(5)-O-Galactosylmaltopentaose chemical structure and properties
An In-Depth Technical Guide to 4(5)-O-Galactosylmaltopentaose: Chemical Structure, Properties, and Applications
Introduction
4(5)-O-Galactosylmaltopentaose is a complex oligosaccharide belonging to the class of galactooligosaccharides (GOS). GOS are prebiotics, defined as non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 4(5)-O-Galactosylmaltopentaose, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
4(5)-O-Galactosylmaltopentaose is a hexasaccharide, consisting of a maltopentaose backbone with a galactose unit attached. Maltopentaose is a linear oligosaccharide composed of five α-D-glucose units linked by α-1,4 glycosidic bonds. The addition of a galactose molecule via a β-glycosidic bond to either the 4th or 5th glucose unit of the maltopentaose chain results in 4(5)-O-Galactosylmaltopentaose. The ambiguity in the name (4(5)-O-) suggests that the galactose linkage can occur at either of these positions, leading to two possible isomers.
Systematic IUPAC Name:
Due to the isomeric nature, two IUPAC names can be proposed:
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For 4-O-Galactosylmaltopentaose: O-β-D-galactopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
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For 5-O-Galactosylmaltopentaose: O-α-D-glucopyranosyl-(1→4)-[O-β-D-galactopyranosyl-(1→4)]-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Chemical Structure Diagram:
Caption: Simplified representation of the 4-O-Galactosylmaltopentaose structure, indicating the alternative linkage at the 5th glucose unit.
Physicochemical Properties
| Property | Expected Value/Characteristic |
| Molecular Formula | C36H62O31 |
| Molecular Weight | 990.85 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, sparingly soluble in ethanol, and insoluble in non-polar organic solvents.[1][5][6] |
| Taste | Mildly sweet, with a sweetness intensity lower than that of sucrose.[3] |
| Stability | Generally stable under acidic conditions and at elevated temperatures, making it suitable for various food and pharmaceutical applications.[3] |
| Hygroscopicity | Likely to be hygroscopic, readily absorbing moisture from the air. |
| Optical Activity | Expected to be optically active due to the presence of multiple chiral centers.[5] |
Synthesis and Purification
The primary method for synthesizing galactooligosaccharides, including 4(5)-O-Galactosylmaltopentaose, is through enzymatic transglycosylation.[7][8][9] This process utilizes β-galactosidase to transfer a galactose unit from a donor substrate, typically lactose, to an acceptor molecule, in this case, maltopentaose.
Enzymatic Synthesis Workflow:
Caption: A schematic of the enzymatic synthesis and subsequent purification of 4(5)-O-Galactosylmaltopentaose.
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup:
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Dissolve lactose (donor) and maltopentaose (acceptor) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5) to achieve a high substrate concentration, which favors transglycosylation over hydrolysis.
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Equilibrate the reaction mixture to the optimal temperature for the chosen β-galactosidase (e.g., 40-60 °C).
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Enzymatic Reaction:
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Add β-galactosidase (e.g., from Bacillus circulans) to the reaction mixture to initiate the synthesis.[10][11]
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Incubate the reaction for a predetermined time (e.g., 12-24 hours) with gentle agitation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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-
Enzyme Inactivation:
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Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 90-100 °C for 10-15 minutes).
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Purification:
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The resulting mixture will contain the desired product, unreacted substrates, and other oligosaccharides.
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Purification can be achieved using chromatographic techniques. Size-exclusion chromatography can separate the larger hexasaccharide from smaller sugars.
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For higher purity, preparative HPLC with a suitable column (e.g., an amino-functionalized silica column) can be employed.
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Product Characterization:
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The purified 4(5)-O-Galactosylmaltopentaose should be characterized to confirm its structure and purity.
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Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the molecular weight.
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is essential for elucidating the precise glycosidic linkages and stereochemistry.
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Applications and Biological Relevance
While specific studies on 4(5)-O-Galactosylmaltopentaose are limited, its biological activities and applications can be inferred from its classification as a GOS.
Prebiotic Activity: As a GOS, 4(5)-O-Galactosylmaltopentaose is expected to be resistant to digestion in the upper gastrointestinal tract and fermented by beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli.[2][3] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including:
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Lowering the colonic pH, which inhibits the growth of pathogenic bacteria.
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Serving as an energy source for colonocytes.
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Modulating the immune system.
Drug Development and Delivery: Oligosaccharides are being explored as carriers for drug delivery systems. Their hydrophilicity and potential for specific cell targeting through lectin interactions make them attractive for this purpose. 4(5)-O-Galactosylmaltopentaose could potentially be functionalized and used in targeted drug delivery applications.
Research Applications: A derivative of a similar compound, p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside, has been synthesized for use as a substrate in assays for human α-amylases.[10] This suggests that 4(5)-O-Galactosylmaltopentaose and its derivatives could serve as valuable tools in enzymology and clinical diagnostics.
Conclusion
4(5)-O-Galactosylmaltopentaose represents a complex and potentially valuable galactooligosaccharide. While specific research on this particular molecule is not extensive, its properties and functions can be largely understood through the broader knowledge of GOS. Its synthesis via enzymatic transglycosylation is a well-established methodology, and its potential applications as a prebiotic, in drug delivery, and as a research tool are significant. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic benefits of this and other structurally defined GOS.
References
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Li, D., Wang, P., Wang, P., & Zhang, D. (2023). Galactooligosaccharides: Synthesis, metabolism, bioactivities and food applications. Food Chemistry: X, 17, 100582. [Link]
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Strecker, G., & Montreuil, J. (1971). [Isolation and physico-chemical properties of oligosaccharides of human milk]. Comptes Rendus de l'Academie des Sciences. Serie D: Sciences Naturelles, 272(15), 2000-2003. [Link]
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Usui, T., Ogawa, K., Nagai, H., & Matsui, H. (1992). Enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside as a substrate for human alpha-amylases. Analytical Biochemistry, 202(1), 61-67. [Link]
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Abdaltef, Y. M., Ibrahem, S. A., & El-Sayed, H. S. (2024). Galacto-oligosaccharides as functional foods and their properties. Food Research, 8(5), 219-224. [Link]
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Usui, T., Kubota, S., & Ohta, K. (1998). Chemo-enzymatic synthesis of galactosylmaltooligosaccharidonolactone as a substrate analogue inhibitor for mammalian alpha-amylase. Journal of Biochemistry, 123(4), 652-658. [Link]
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Yu, H., Li, Y., Wu, Z., & Chen, X. (2012). Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases. Organic Letters, 14(11), 2842–2845. [Link]
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Nilsson, K. G. (1988). Enzymatic synthesis of oligosaccharides. Trends in Biotechnology, 6(10), 256-264. [Link]
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